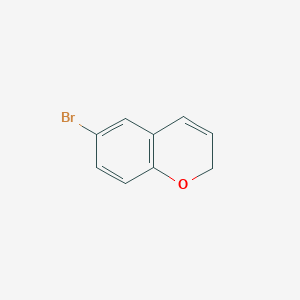

6-bromo-2H-chromene

概述

描述

6-Bromo-2H-chromene is a brominated derivative of chromene, a class of compounds known for their diverse biological and pharmacological activities Chromenes, also known as benzopyrans, are oxygen-containing heterocycles that are widely found in nature and have been extensively studied for their potential therapeutic applications

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2H-chromene typically involves the bromination of 2H-chromene. One common method is the reaction of 2H-chromene with bromine in the presence of a solvent such as acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 6-position of the chromene ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

化学反应分析

Palladium-Catalyzed Cyclization

A Pd(OAc)₂-mediated cyclization of aryl propargyl ethers efficiently produces 4-substituted-3-bromo-2H-chromenes . The mechanism involves:

-

Phenoxide formation : Base-induced deacylation generates a nucleophilic phenoxide intermediate.

-

Ortho-quinone methide (o-QM) formation : Elimination of acetate yields a reactive o-QM.

-

π-Allylpalladium intermediate : Coordination with Pd-ligand complexes facilitates cyclization.

-

Chromene formation : Attack by phenoxide completes the ring closure .

Conditions :

-

Catalyst: Pd(OAc)₂

-

Solvent: Methanol

-

Base: K₂CO₃

-

Temperature: 80°C

Example :

5-Bromosalicylaldehyde reacts with 2-phenylvinylboronic acid to yield 6-bromo-2-phenyl-2H-chromene in 78% yield .

Amine-Mediated Cyclization

Secondary or tertiary amines (e.g., dibenzylamine) promote cyclization of 5-bromosalicylaldehyde with alkenyl trifluoroborates. The reaction proceeds via:

-

Nucleophilic addition : Amine facilitates conjugate addition to the aldehyde.

-

Ring closure : Intramolecular cyclization forms the chromene core .

Conditions :

-

Solvent: Ethanol or water

-

Temperature: 70–80°C

-

Time: 3–6 hours

Example :

5-Bromosalicylaldehyde + 2-phenylvinylboronic acid → 6-bromo-2-phenyl-2H-chromene (72% yield) .

Multicomponent Addition Reactions

6-Bromo-2H-chromene derivatives are synthesized via a one-pot reaction involving:

-

Triphenylphosphine (1)

-

Dimethyl acetylenedicarboxylate (2)

-

5-Bromo-2-hydroxybenzaldehyde (3)

The reaction proceeds through:

-

Phosphorus ylide formation : Rapid reaction between (1) and (2).

-

Michael addition : Intermediate reacts with (3).

-

Cyclization : Forms dimethyl this compound-2,3-dicarboxylate .

Kinetics :

-

Rate law : Second-order dependence on (1) and (2).

-

Activation parameters :

Solvent effect : Rates decrease in high-dielectric solvents (e.g., DMF) due to stabilization of polar intermediates .

Comparative Analysis of Key Reactions

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Pharmaceutical Synthesis

6-Bromo-2H-chromene serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly relevant in developing drugs targeting neurological disorders and cancer therapies. Studies have shown that derivatives of this compound exhibit significant anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Antibacterial Activity

Research indicates that certain derivatives of this compound demonstrate strong antibacterial activity against Gram-positive bacteria, including Enterococcus faecalis. These findings highlight the potential of this compound in developing new antibacterial agents .

Fluorescent Probes

The compound is also utilized in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity, enhancing the understanding of various biological mechanisms .

Material Science

Organic Light Emitting Diodes (OLEDs)

In the field of electronics, this compound is employed in producing OLED materials. Its unique properties enhance the efficiency and color range of displays in consumer electronics, making it a vital component in modern display technologies .

Polymer Chemistry

The compound is used in polymer chemistry to create novel materials with unique properties. This application benefits industries such as packaging and automotive by providing materials that meet specific performance criteria .

Natural Product Synthesis

This compound plays a role in synthesizing natural products, contributing to discovering new compounds with potential therapeutic effects. Its structural versatility allows for modifications that can lead to biologically active natural product analogs .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of this compound derivatives on various cancer cell lines. The results showed that these compounds could inhibit cell proliferation significantly and induce apoptosis through caspase activation pathways .

Case Study 2: Antibacterial Activity

Another study focused on synthesizing derivatives from this compound and evaluating their antibacterial efficacy. The findings revealed that specific derivatives exhibited enhanced inhibition against Enterococcus faecalis compared to standard antibiotics, indicating their potential as new therapeutic agents .

Case Study 3: Development of Fluorescent Probes

Research demonstrated the use of this compound in developing fluorescent probes for cellular imaging. These probes were able to effectively label specific cellular components, aiding in real-time visualization of biological processes .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer drugs | Induces apoptosis; inhibits cancer cell growth |

| Antibacterial agents | Effective against Gram-positive bacteria | |

| Material Science | OLED materials | Enhances display efficiency and color range |

| Novel polymers | Unique material properties for various industries | |

| Natural Product Synthesis | Development of therapeutic natural products | Structural modifications lead to bioactive analogs |

| Biological Imaging | Fluorescent probes | High specificity for cellular visualization |

作用机制

The mechanism of action of 6-bromo-2H-chromene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

相似化合物的比较

6-Bromo-2-phenyl-2H-chromene: A similar compound with a phenyl group at the 2-position, which may exhibit different reactivity and biological activity.

6-Bromo-4H-chromen-4-one: An oxidized derivative of 6-bromo-2H-chromene, which may have different chemical properties and applications.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential for further functionalization make it a valuable compound in organic synthesis and medicinal chemistry.

生物活性

6-Bromo-2H-chromene is a derivative of the chromene family, known for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its role as a P2Y6 receptor antagonist, along with its potential applications in treating various diseases.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromine atom at the 6-position of the chromene ring, which significantly influences its biological activity. The synthesis of this compound typically involves reactions such as the Sonogashira coupling, which allows for the introduction of various substituents at different positions on the chromene scaffold, enhancing its pharmacological properties .

1. P2Y6 Receptor Antagonism

Recent studies have highlighted the role of this compound as a moderate affinity antagonist of the P2Y6 receptor (P2Y6R). This receptor is implicated in various physiological processes and pathologies, including cancer, neurodegeneration, and inflammation.

- Affinity Measurements : The 6-bromo analogue exhibited an IC50 value of approximately 3.49 μM , indicating its capacity to inhibit calcium mobilization in P2Y6R-expressing astrocytoma cells . This potency is comparable to other analogues within the same series.

- Structure-Activity Relationship (SAR) : The presence of bromine at the 6-position is critical for maintaining receptor affinity. Modifications at other positions (e.g., ethynyl or cyano groups) have been shown to enhance or diminish activity, emphasizing the importance of precise structural configurations .

2. Anticancer Activity

The chromene derivatives, including this compound, have demonstrated significant anticancer properties. Mechanistic studies suggest that they may induce apoptosis in cancer cells through multiple pathways:

- Mechanisms : These compounds can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis via caspase activation .

- Case Studies : Research has indicated that certain analogues can reduce cell invasion and migration in cancer models, showcasing their potential as therapeutic agents against tumor metastasis .

3. Other Biological Activities

Beyond P2Y6R antagonism and anticancer effects, this compound exhibits a range of other biological activities:

- Antimicrobial : Some derivatives have shown efficacy against various microbial strains .

- Anticonvulsant and Antidiabetic : Preliminary studies suggest potential applications in managing seizures and diabetes, although further research is necessary to confirm these effects .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound:

属性

IUPAC Name |

6-bromo-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNWANXDKHOVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437191 | |

| Record name | 6-bromo-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-87-0 | |

| Record name | 6-bromo-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of understanding the reaction mechanism for synthesizing these 6-bromo-2H-chromene derivatives?

A1: Unraveling the reaction mechanism provides crucial information for optimizing the synthesis of these compounds. Both studies utilized a multicomponent reaction involving triphenylphosphine, a dialkyl acetylenedicarboxylate (either dimethyl or diethyl), and 5-bromo-2-hydroxybenzaldehyde acid. Through a combination of experimental techniques like stopped-flow and UV-vis spectrophotometry alongside computational methods (DFT calculations at the B3LYP/6-31++g(d,p) level), researchers identified the rate-determining step: the formation of a four-membered ring intermediate [, ]. This understanding allows for tailoring reaction conditions, potentially improving yield and purity.

Q2: How do computational chemistry studies contribute to our understanding of these reactions?

A2: Computational studies provide valuable insights that complement experimental observations. In these particular studies, DFT calculations revealed the energy profile of the reaction pathway [, ]. For instance, the calculations demonstrated that the experimentally observed slow rate-determining step (four-membered ring formation) was indeed energetically unfavorable. Furthermore, they provided a rationale for why using diethyl acetylenedicarboxylate, compared to bulkier alternatives, led to a more feasible reaction. This synergy between experimental and computational approaches is invaluable for predicting the outcomes of similar reactions and guiding the design of new synthetic strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。